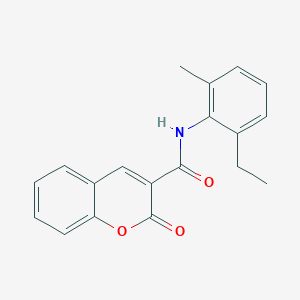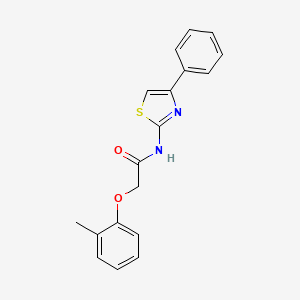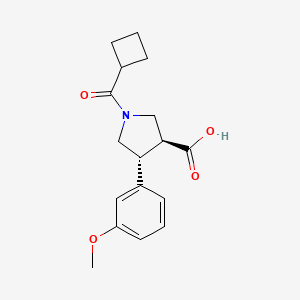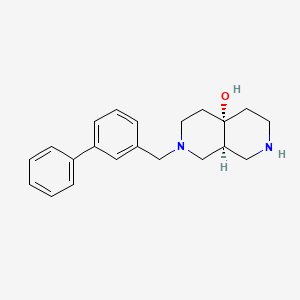
N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H17NO3 and its molecular weight is 307.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.12084340 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure Analysis
Research on N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, closely related to the compound , has highlighted their essentially planar structures and anti conformations. This study provides foundational knowledge for understanding the structural properties of similar compounds, which is crucial for their application in various fields, including materials science and pharmaceutical development (Gomes et al., 2015).
Chemosensor Development
Innovative chemosensors based on coumarin fluorophores, including derivatives similar to N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, have been developed for the selective detection of ions like Cu2+ and H2PO4−. These chemosensors exhibit high sensitivity and specificity, marking significant progress in environmental monitoring and diagnostic applications (Meng et al., 2018).
Synthesis of Innovative Coumarin Derivatives
Studies focusing on the synthesis of coumarin derivatives, including those containing thiazolidin-4-one rings, have opened new avenues for drug discovery. These derivatives have been evaluated for their biological properties, suggesting potential applications in the development of new therapeutic agents (Ramaganesh et al., 2010).
Polymer Science Applications
Research into novel poly(coumarin-amide)s has revealed the synthesis of polymers containing coumarin groups within their backbone. These polymers demonstrate promising properties, such as high thermal stability and the ability to form amorphous films, indicating their potential in the production of advanced materials for various industrial applications (Nechifor, 2009).
GPR35 Agonist Development
The synthesis of specific derivatives of this compound has led to the development of potent and selective agonists for the orphan G protein-coupled receptor GPR35. This research is pivotal in understanding GPR35's role in physiology and disease, offering new targets for drug development (Thimm et al., 2013).
作用機序
Target of Action
It’s structurally similar to metolachlor , a herbicide that primarily targets the enzymes involved in the synthesis of proteins and chlorophyll in plants .
Mode of Action
Considering its structural similarity to metolachlor , it might share a similar mode of action. Metolachlor acts by inhibiting the elongase and the geranylgeranyl pyrophosphate (GGPP) cyclization enzymes, which are part of the gibberellin pathway . This inhibition disrupts the normal growth processes of the target plants .
Biochemical Pathways
Metolachlor, a structurally similar compound, affects the gibberellin pathway in plants . Gibberellins are plant hormones that regulate growth and influence various developmental processes, including stem elongation, germination, dormancy, flowering, and leaf and fruit senescence .
Pharmacokinetics
Acetochlor, a similar compound, is moderately soluble in water and quite volatile .
Result of Action
Metolachlor, a structurally similar compound, has been shown to decrease the growth of liver cells at environmentally relevant levels without causing cell death by either necrosis or apoptosis . This suggests that the decrease in cell number after low-level Metolachlor exposure is most likely due to an alteration in the cell cycle .
Action Environment
Acetochlor, a similar compound, has been found to accumulate in both soil and water, resulting in environmental hazards, especially in aquatic niches . It is slowly degraded in the natural environment .
生化学分析
Biochemical Properties
N-(2-ethyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in fatty acid biosynthesis, such as acetyl-CoA carboxylase and fatty acid synthase. By binding to these enzymes, this compound prevents the attachment of fatty acid substrates, thereby inhibiting the biosynthesis process . Additionally, it may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream signaling events.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, for example, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. Furthermore, this compound can influence cell signaling pathways, such as the MAPK/ERK pathway, leading to alterations in gene expression and cellular metabolism. These effects contribute to the compound’s potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, this compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis. Additionally, it may modulate gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods. Prolonged exposure to this compound may lead to adaptive cellular responses, such as the upregulation of detoxification enzymes or the activation of stress response pathways .
特性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-13-9-6-7-12(2)17(13)20-18(21)15-11-14-8-4-5-10-16(14)23-19(15)22/h4-11H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWHCJARMXUOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC3=CC=CC=C3OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5572058.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5572060.png)
![1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5572061.png)




![[1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572078.png)
![1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone](/img/structure/B5572097.png)
![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B5572099.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5572105.png)
![[(3R,4R)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B5572138.png)


